molecular formula C15H11BrN2O B4944283 2-(Benzimidazol-1-yl)-1-(4-bromophenyl)ethanone

2-(Benzimidazol-1-yl)-1-(4-bromophenyl)ethanone

Cat. No.: B4944283
M. Wt: 315.16 g/mol
InChI Key: USRWELRPHGNMMU-UHFFFAOYSA-N
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Description

2-(Benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is an organic compound that features a benzimidazole ring attached to a 4-bromophenyl group via an ethanone linker

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)15(19)9-18-10-17-13-3-1-2-4-14(13)18/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRWELRPHGNMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320214
Record name 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

163729-32-6
Record name 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzimidazol-1-yl)-1-(4-bromophenyl)ethanone typically involves the following steps:

    Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Bromination: The 4-bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling Reaction: The final step involves coupling the benzimidazole ring with the 4-bromophenyl group via an ethanone linker. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Benzimidazol-1-yl)-1-(4-bromophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized ethanone linkers.

    Reduction: Formation of benzimidazole derivatives with reduced ethanone linkers.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(Benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Benzimidazol-1-yl)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzimidazol-1-yl)-1-phenylethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(Benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

2-(Benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

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